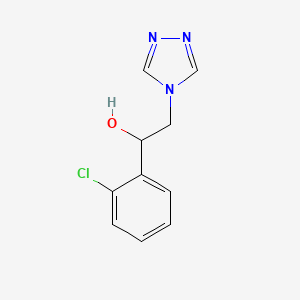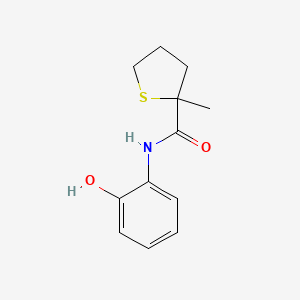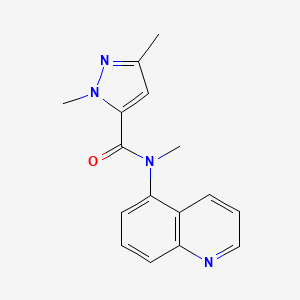![molecular formula C12H10BrN3 B7630956 3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. It has received significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antidiabetic, and anti-inflammatory activities. In addition, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, it has been used as a building block in the synthesis of various bioactive compounds.
Wirkmechanismus
The exact mechanism of action of 3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory activities. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to regulate glucose metabolism and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile in lab experiments is its high potency and selectivity towards specific targets. However, its limited solubility in aqueous solutions and potential toxicity at higher concentrations may pose challenges in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Furthermore, the investigation of its pharmacokinetic and pharmacodynamic properties in vivo may provide valuable insights into its therapeutic potential. Additionally, the exploration of its applications in materials science and catalysis may open up new avenues for its use.
Synthesemethoden
The synthesis of 3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-bromo-3-phenylbut-3-en-2-one. This intermediate is then reacted with hydrazine hydrate to form 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Finally, the nitrile group is introduced by reacting the pyrazole intermediate with acetyl chloride in the presence of triethylamine.
Eigenschaften
IUPAC Name |
3-[3-(4-bromophenyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c13-11-4-2-10(3-5-11)12-6-9-16(15-12)8-1-7-14/h2-6,9H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHXMZFFPPSNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
